molecular formula C5H11N3O2 B14209373 Guanidine;2-methylprop-2-enoic acid CAS No. 735279-32-0

Guanidine;2-methylprop-2-enoic acid

Cat. No.: B14209373
CAS No.: 735279-32-0
M. Wt: 145.16 g/mol
InChI Key: HEZMHRWTWGIRBU-UHFFFAOYSA-N
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Description

Guanidine;2-methylprop-2-enoic acid is a compound that combines the guanidine functional group with 2-methylprop-2-enoic acid Guanidine is a strong organic base, while 2-methylprop-2-enoic acid is a carboxylic acid with a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal-catalyzed guanylation .

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of transition metal catalysis. This method includes catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These methods provide efficient and scalable routes for the production of guanidine derivatives.

Chemical Reactions Analysis

Types of Reactions

Guanidine;2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of guanidine derivatives include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine derivatives typically yields guanidinium salts, while reduction reactions produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine;2-methylprop-2-enoic acid is unique due to its combination of a strong organic base (guanidine) with a carboxylic acid containing a double bond (2-methylprop-2-enoic acid).

Properties

CAS No.

735279-32-0

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

guanidine;2-methylprop-2-enoic acid

InChI

InChI=1S/C4H6O2.CH5N3/c1-3(2)4(5)6;2-1(3)4/h1H2,2H3,(H,5,6);(H5,2,3,4)

InChI Key

HEZMHRWTWGIRBU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.C(=N)(N)N

Origin of Product

United States

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